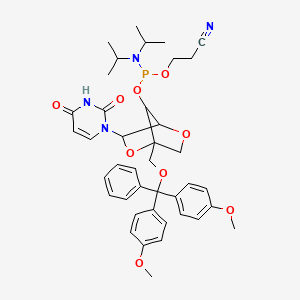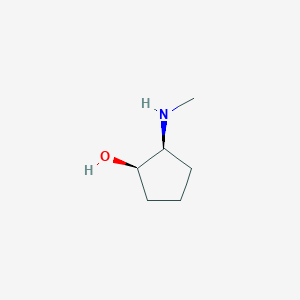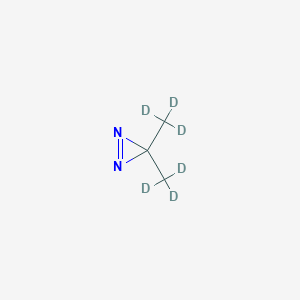
1-(3-Fluoropyrazin-2-yl)ethanone
Overview
Description
1-(3-Fluoropyrazin-2-yl)ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FPE is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyrazin-2-yl)ethanone involves the inhibition of MAO and AChE enzymes. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, while AChE is responsible for the breakdown of acetylcholine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoropyrazin-2-yl)ethanone exhibits significant inhibitory activity against MAO and AChE enzymes. This inhibition leads to an increase in the levels of neurotransmitters, which can have therapeutic effects. 1-(3-Fluoropyrazin-2-yl)ethanone has also been found to exhibit antioxidant activity, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
1-(3-Fluoropyrazin-2-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It exhibits significant inhibitory activity against MAO and AChE enzymes, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research of 1-(3-Fluoropyrazin-2-yl)ethanone. One potential direction is the development of 1-(3-Fluoropyrazin-2-yl)ethanone-based drugs for the treatment of neurological disorders. Another direction is the investigation of its mechanism of action and physiological effects. Additionally, more research is needed to determine its safety and efficacy in animal and human studies.
Scientific Research Applications
1-(3-Fluoropyrazin-2-yl)ethanone has been found to have potential applications in the field of medicinal chemistry. Studies have shown that 1-(3-Fluoropyrazin-2-yl)ethanone exhibits inhibitory activity against various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-fluoropyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZHGCUODSXMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)



